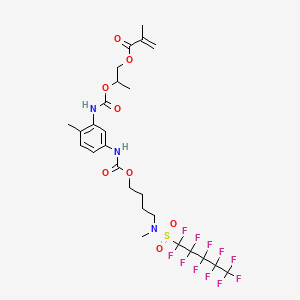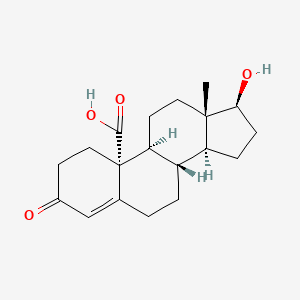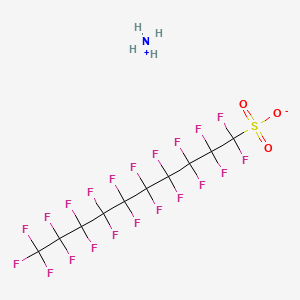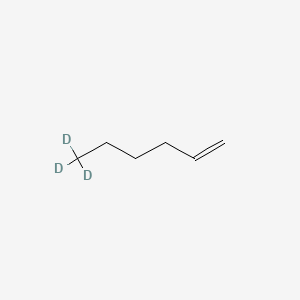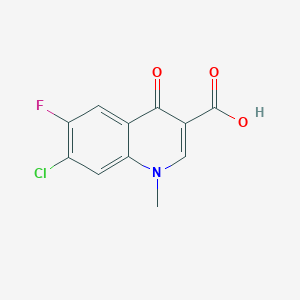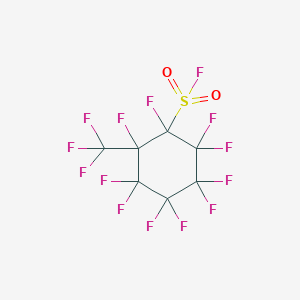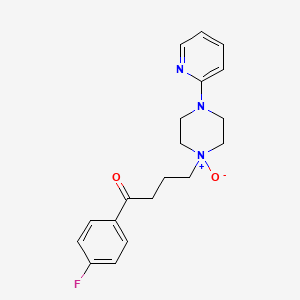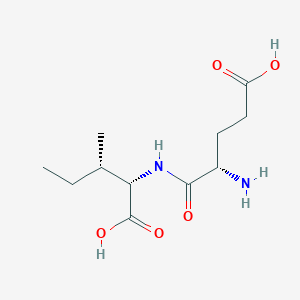
Glutamylisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamylisoleucine is a dipeptide composed of gamma-glutamate and isoleucine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is of interest due to its potential physiological and cell-signaling effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutamylisoleucine typically involves the enzymatic cleavage of larger proteins by gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to release the gamma-glutamyl group, which can then be transferred to isoleucine . The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant gamma-glutamyl transpeptidases to enhance yield and efficiency. The process can be scaled up using bioreactors where the enzyme and substrate concentrations, as well as reaction conditions, are carefully controlled to maximize production .
Chemical Reactions Analysis
Types of Reactions
Glutamylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Glutamylisoleucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: It is studied for its role in protein metabolism and cell signaling.
Medicine: It has potential therapeutic applications due to its physiological effects.
Industry: It is used in the production of bioactive peptides and as a substrate in enzymatic reactions
Mechanism of Action
The mechanism of action of glutamylisoleucine involves its interaction with specific enzymes and receptors in the body. Gamma-glutamyl transpeptidases catalyze the hydrolysis of gamma-glutamyl bonds, releasing the gamma-glutamyl group, which can then interact with other molecules. This interaction can influence various cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Gamma-glutamylthreonine
- Gamma-glutamylvaline
- Gamma-glutamylleucine
Uniqueness
Glutamylisoleucine is unique due to its specific amino acid composition and the physiological effects it exerts. While similar compounds like gamma-glutamylthreonine and gamma-glutamylvaline share some structural similarities, this compound has distinct properties that make it valuable for specific research and industrial applications .
Properties
CAS No. |
5879-22-1 |
|---|---|
Molecular Formula |
C11H20N2O5 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |
InChI Key |
SNFUTDLOCQQRQD-ZKWXMUAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


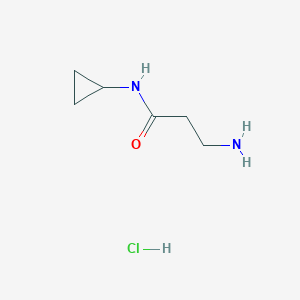
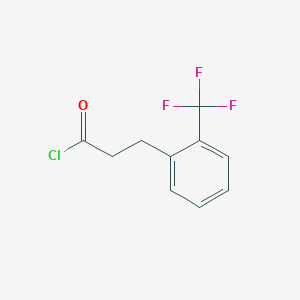
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
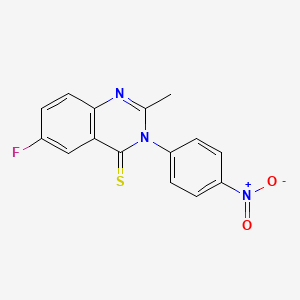
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
